molecular formula C₂₆H₃₂D₇Cl₂N₅O₅S B1147374 Mirodenafil-d7 Dihydrochloride CAS No. 1329651-11-7

Mirodenafil-d7 Dihydrochloride

Katalognummer: B1147374
CAS-Nummer: 1329651-11-7
Molekulargewicht: 611.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mirodenafil-d7 Dihydrochloride is a deuterated form of Mirodenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Mirodenafil. The compound is known for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and Alzheimer’s disease .

Vorbereitungsmethoden

The synthesis of Mirodenafil-d7 Dihydrochloride involves the incorporation of deuterium atoms into the Mirodenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route includes the following steps:

    Deuteration of starting materials: The initial step involves the deuteration of specific starting materials using deuterium gas or deuterated reagents.

    Formation of the core structure: The deuterated starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of Mirodenafil.

    Introduction of functional groups: Functional groups are introduced through substitution reactions to complete the synthesis of Mirodenafil-d7.

    Formation of dihydrochloride salt: The final step involves the formation of the dihydrochloride salt by reacting Mirodenafil-d7 with hydrochloric acid.

Analyse Chemischer Reaktionen

Mirodenafil-d7 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Mirodenafil-d7 can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

Mirodenafil exhibits a rapid onset of action with peak plasma concentrations typically reached within one hour after administration. Its half-life is approximately 1.3 hours, which is comparable to other PDE5 inhibitors like sildenafil. Studies indicate that mirodenafil has a higher selectivity for PDE5 compared to other phosphodiesterases, which may contribute to its efficacy and safety profile in clinical settings .

Treatment of Erectile Dysfunction

The primary application of mirodenafil-d7 dihydrochloride is in the treatment of erectile dysfunction. Clinical trials have demonstrated its effectiveness in various populations, including men with underlying health conditions such as diabetes and hypertension. For instance:

  • A study reported that 100 mg doses of mirodenafil significantly improved erectile function scores (IIEF-EF) among men with diabetes .
  • In another trial involving patients with benign prostatic hyperplasia (BPH), mirodenafil showed positive effects on lower urinary tract symptoms while being well tolerated alongside antihypertensive medications .

Other Potential Applications

Beyond ED, preliminary research suggests potential applications for mirodenafil in:

  • Alzheimer's Disease : Some studies indicate that PDE5 inhibitors may have neuroprotective effects, which could be beneficial in Alzheimer's disease management .
  • Systemic Sclerosis : Research is ongoing to explore the implications of mirodenafil in treating systemic sclerosis, although more data is needed to establish efficacy .

Efficacy in Diabetic Patients

A randomized controlled trial evaluated the efficacy of mirodenafil in diabetic patients suffering from ED. Results indicated significant improvements in erectile function compared to placebo, with minimal adverse effects reported .

Combination Therapy

Recent studies have explored the combination of mirodenafil with dapoxetine for patients experiencing premature ejaculation without ED. This combination was found to enhance treatment outcomes significantly compared to dapoxetine alone, indicating a broader therapeutic potential for mirodenafil .

Summary Table of Clinical Findings

Study FocusPopulationDosageKey Findings
Erectile DysfunctionDiabetic Patients100 mgSignificant improvement in IIEF-EF scores
Lower Urinary Tract SymptomsBPH Patients50-100 mgImproved LUTS; well tolerated
Combination TherapyPremature EjaculationMirodenafil + DapoxetineEnhanced latency time compared to dapoxetine alone

Wirkmechanismus

Mirodenafil-d7 Dihydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow. The compound also modulates various signaling pathways, including the cGMP/protein kinase G (PKG)/cAMP-responsive element-binding protein (CREB) pathway, glycogen synthase kinase 3β (GSK-3β) activity, and the Wnt/β-catenin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Mirodenafil-d7 Dihydrochloride belongs to the class of PDE5 inhibitors, which includes compounds such as:

    Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.

    Tadalafil: Used for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.

    Vardenafil: Primarily used for erectile dysfunction.

    Avanafil: Another PDE5 inhibitor used for erectile dysfunction.

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering improved metabolic stability and reduced clearance rates compared to its non-deuterated counterparts .

Eigenschaften

CAS-Nummer

1329651-11-7

Molekularformel

C₂₆H₃₂D₇Cl₂N₅O₅S

Molekulargewicht

611.63

Synonyme

5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one Hydrochloride;  4-[[3-(5-Ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-(propoxy-d7)phenyl]sulfo

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.